2-Cyclohexen-1-one, 2-iodo-3-methyl-
Overview
Description
2-Cyclohexen-1-one, 2-iodo-3-methyl- is an organic compound with the molecular formula C7H9IO It is a derivative of cyclohexenone, where the hydrogen atom at the second position is replaced by an iodine atom, and a methyl group is attached to the third position
Synthetic Routes and Reaction Conditions:
Laboratory Synthesis: One common method for synthesizing 2-Cyclohexen-1-one, 2-iodo-3-methyl- involves the iodination of 3-methyl-2-cyclohexen-1-one.
Industrial Production: Industrially, the compound can be produced through a multi-step process starting from cyclohexene.
Types of Reactions:
Oxidation: 2-Cyclohexen-1-one, 2-iodo-3-methyl- can undergo oxidation reactions to form various oxidized products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols.
Major Products Formed:
Oxidation: Various oxidized derivatives.
Reduction: Corresponding alcohols.
Substitution: Substituted cyclohexenone derivatives.
Scientific Research Applications
2-Cyclohexen-1-one, 2-iodo-3-methyl- has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Cyclohexen-1-one, 2-iodo-3-methyl- involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
2-Cyclohexen-1-one: The parent compound without the iodine and methyl groups.
3-Methyl-2-cyclohexen-1-one: Similar structure but lacks the iodine atom.
2-Iodo-cyclohexanone: Similar iodine substitution but lacks the double bond and methyl group.
Uniqueness:
Properties
IUPAC Name |
2-iodo-3-methylcyclohex-2-en-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9IO/c1-5-3-2-4-6(9)7(5)8/h2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAWRYBQGALUJKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)CCC1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9IO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70437228 | |
Record name | 2-Cyclohexen-1-one, 2-iodo-3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70437228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
140710-03-8 | |
Record name | 2-Cyclohexen-1-one, 2-iodo-3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70437228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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